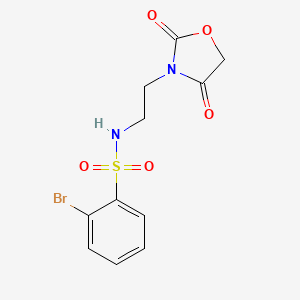
2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BES or Besylate and is used as a reagent in various biochemical assays. The purpose of
作用机制
The mechanism of action of 2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide involves the formation of covalent bonds with proteins and peptides. This compound contains a sulfonamide group that can react with the amino groups of proteins and peptides, resulting in the formation of stable adducts. This covalent modification can alter the activity and function of proteins and peptides, providing a useful tool for studying enzyme kinetics and protein-protein interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific protein or peptide that it interacts with. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of cathepsin B, an enzyme involved in the degradation of proteins in lysosomes. Additionally, this compound has been shown to inhibit the activity of HIV-1 protease, an enzyme involved in the replication of the HIV virus.
实验室实验的优点和局限性
2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide has several advantages as a reagent in biochemical assays. It is a highly reactive compound that can form stable adducts with proteins and peptides, providing a useful tool for studying enzyme kinetics and protein-protein interactions. Additionally, this compound is water-soluble, making it easy to use in aqueous solutions. However, there are also limitations to the use of this compound. It can react with multiple amino groups on a protein or peptide, resulting in the formation of multiple adducts. This can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of 2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide in scientific research. One potential application is the development of new inhibitors for enzymes involved in various disease states. This compound has already been shown to inhibit the activity of carbonic anhydrase and cathepsin B, making it a promising lead compound for the development of new drugs. Additionally, this compound could be used in the development of new labeling reagents for mass spectrometry analysis. Finally, the use of this compound in the study of protein-protein interactions and enzyme kinetics could lead to a better understanding of biological processes and the development of new therapies for various diseases.
合成方法
The synthesis of 2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide involves the reaction of 2-bromoethylamine hydrobromide with 2,4-dioxooxazolidine-3-carboxylic acid followed by the reaction with benzenesulfonyl chloride. The resulting compound is a white crystalline powder with a molecular weight of 377.31 g/mol.
科学研究应用
2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide has been widely used as a reagent in various biochemical assays. It is commonly used as a crosslinking agent for proteins and peptides. This compound has also been used in the synthesis of novel inhibitors for various enzymes, including carbonic anhydrase, cathepsin B, and HIV-1 protease. Additionally, it has been used as a labeling reagent for proteins and peptides in mass spectrometry analysis.
属性
IUPAC Name |
2-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O5S/c12-8-3-1-2-4-9(8)20(17,18)13-5-6-14-10(15)7-19-11(14)16/h1-4,13H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZKIADIHWFHKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNS(=O)(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

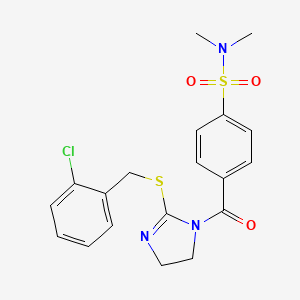
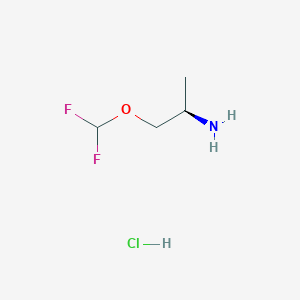

![2-(4-bromobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2421779.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2421780.png)
![methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate](/img/structure/B2421782.png)
![3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2421783.png)
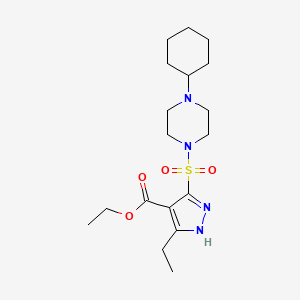
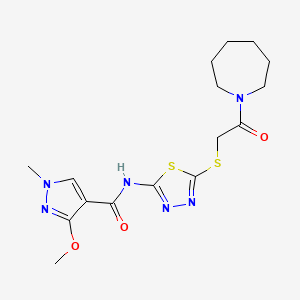

![3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2421791.png)
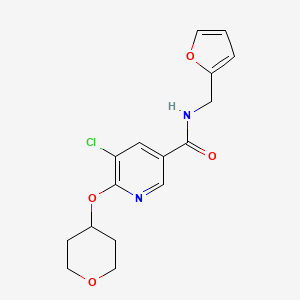
![[N'-[(4-chlorophenyl)methylidene]-4,5-bis(hydroxymethyl)-4,5-dihydro-3-isoxazole carbohydrazide][1-(4-nitrophenyl)piperid-4-one]acetal](/img/structure/B2421797.png)
